molecular formula C13H10N4O4 B11460052 2-amino-5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

2-amino-5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11460052
M. Wt: 286.24 g/mol
InChI Key: HYAAJUVEDLMDPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a pyridopyrimidinone derivative characterized by a fused pyridine-pyrimidine core with a 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl substituent at position 5 and an amino group at position 2. Its synthesis typically involves multi-step heterocyclic condensation reactions, with modifications to substituents influencing pharmacological properties .

Properties

Molecular Formula

C13H10N4O4

Molecular Weight

286.24 g/mol

IUPAC Name

2-amino-5-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-3H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C13H10N4O4/c1-5-4-7(18)8(12(20)21-5)6-2-3-15-10-9(6)11(19)17-13(14)16-10/h2-4,18H,1H3,(H3,14,15,16,17,19)

InChI Key

HYAAJUVEDLMDPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)O1)C2=C3C(=O)NC(=NC3=NC=C2)N)O

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling

For late-stage functionalization, a palladium-catalyzed cross-coupling between 5-bromopyrido[2,3-d]pyrimidin-4(3H)-one 4 and 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-ylboronic acid 5 is effective. Optimized conditions use Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in a toluene/water (3:1) mixture at 90°C for 12 hours, achieving 68% yield.

Installation of the 2-Amino Group

The amino group is introduced via nitro reduction or direct amination :

Nitro Reduction

  • Nitration of the pyrido[2,3-d]pyrimidinone core at position 2 using fuming HNO₃/H₂SO₄ at 0°C yields the nitro derivative.

  • Catalytic hydrogenation with H₂/Pd-C in ethanol reduces the nitro group to amine, with yields >90%.

Direct Amination

Heating the core with ammonium acetate in acetic acid at 120°C for 8 hours replaces a chloro or hydroxy substituent at position 2 with an amino group.

Optimization of Protecting Group Strategies

The 4-hydroxy group on the pyran ring requires protection during synthesis. Acetylation using acetic anhydride/pyridine (1:1) at room temperature for 2 hours provides the acetylated derivative, which is deprotected via hydrolysis with 10% NaOH in methanol.

Spectroscopic Characterization

Critical spectral data for the target compound:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, pyrimidine-H), 6.92 (s, 1H, pyran-H), 6.15 (br s, 2H, NH₂), 2.41 (s, 3H, CH₃), 1.98 (s, 3H, CH₃CO).

  • IR (KBr) : ν 3360 cm⁻¹ (OH), 1685 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Multicomponent7298One-pot, fewer steps
Suzuki coupling6895Late-stage modification
Nitro reduction8497High regioselectivity

Chemical Reactions Analysis

Amino Group Reactions

The primary amino group (-NH₂) participates in:

  • Acylation : Reacts with acetyl chloride to form N-acetyl derivatives.

  • Schiff Base Formation : Condenses with aldehydes (e.g., 4-chlorobenzaldehyde) under acidic conditions .

Hydroxyl Group Reactions

The phenolic -OH undergoes:

  • Methylation : Treated with dimethyl sulfate in alkaline media to yield methoxy derivatives.

  • Glycosylation : Reacts with protected sugars (e.g., β-D-glucose pentaacetate) under Mitsunobu conditions .

Carbonyl Group Reactivity

The lactone and pyrimidine carbonyl groups are sites for:

  • Nucleophilic Addition : Reacts with hydrazines to form hydrazones .

  • Reduction : Sodium borohydride selectively reduces the lactone carbonyl to a secondary alcohol.

Dimroth Rearrangement

Under thermal or acidic conditions, the compound undergoes Dimroth rearrangement via the ANRORC mechanism:

  • Nucleophilic Attack : A base (e.g., NaOH) deprotonates the pyrimidine ring.

  • Ring Opening : Cleavage of the C–N bond generates a linear intermediate.

  • Ring Reclosure : Reorganization forms a thermodynamically stable isomer .

Example :

  • Rearrangement in HCl/EtOH at 80°C for 5 hours yields a triazolo[1,5-a]pyrimidine derivative .

Cycloaddition and Ring Expansion

The compound participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride):

  • Reaction in toluene at 110°C produces a bicyclic adduct with 72% yield .

Analytical Characterization Data

Key spectral properties of the compound and derivatives:

Property Data Source
IR (KBr) 3460 cm⁻¹ (NH₂), 3202 cm⁻¹ (NH), 1683 cm⁻¹ (C=O)
¹H NMR (DMSO-d₆) δ 6.04 (s, NH₂), δ 4.10 (s, pyran H), δ 7.31–8.86 (m, aromatic H)
¹³C NMR δ 165.2 (C=O), δ 158.9 (pyrimidine C), δ 102.3 (pyran C)
Melting Point 161–163°C

Comparative Reactivity Table

Reaction Type Conditions Product Yield
AcylationAc₂O, pyridine, 25°C, 12 hN-Acetyl derivative78%
Schiff Base Formation4-Cl-Benzaldehyde, HCl, EtOH, 80°C, 5 hImine-linked analog65%
Dimroth Rearrangement1M HCl, EtOH, 80°C, 5 hTriazolo[1,5-a]pyrimidine76%
Diels-AlderMaleic anhydride, toluene, 110°C, 8 hBicyclic adduct72%

Mechanistic Insights

  • Oxidation : The lactone ring is resistant to mild oxidants (e.g., H₂O₂) but undergoes cleavage with KMnO₄ in acidic media.

  • Photochemical Reactivity : UV irradiation in MeOH induces C–O bond cleavage in the pyran ring, forming a quinone methide intermediate .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations against various human cancer cell lines have shown promising results, indicating that it may inhibit cell proliferation and induce apoptosis in cancerous cells. For instance, a study demonstrated its effectiveness against six different cancer cell lines while exhibiting lower toxicity towards normal fibroblasts, suggesting a favorable therapeutic index .

Anti-inflammatory Properties

Compounds similar to 2-amino-5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one have been investigated for their anti-inflammatory effects. Research indicates that derivatives of this structure can reduce edema and inflammation in animal models, making them potential candidates for treating inflammatory diseases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Molecular Docking Studies

Computational studies utilizing molecular docking techniques have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound can effectively bind to enzymes involved in cancer metabolism and inflammation, providing insights into its potential as a lead compound for drug development .

Data Tables

Application AreaFindingsReferences
Anticancer ActivityInhibits proliferation in multiple cancer cell lines; lower toxicity to normal cells
Anti-inflammatoryReduces edema in animal models; potential for treating inflammatory diseases
AntimicrobialEffective against S. aureus and E. coli; disrupts bacterial cell wall synthesis
Molecular DockingPredicts strong binding with cancer metabolism enzymes; potential for drug development

Case Studies

  • In Vitro Anticancer Study : A comprehensive study evaluated the effects of the compound on various cancer cell lines, revealing IC50 values that indicate significant cytotoxicity compared to standard chemotherapeutic agents.
  • Anti-inflammatory Efficacy : In a controlled animal study, the compound was administered to assess its impact on carrageenan-induced paw edema, demonstrating substantial reduction in inflammation compared to untreated controls.
  • Antimicrobial Testing : The compound underwent disc diffusion assays against several bacterial strains, showing zones of inhibition comparable to traditional antibiotics.

Mechanism of Action

The mechanism of action of 2-amino-5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Key Observations:

  • Substituent Bulkiness : The coumarin-substituted derivative (Compound 13, ) exhibits altered reactivity due to steric effects, as evidenced by IR spectral changes .
  • Hybrid Systems: Thiazole-pyridopyrimidinone hybrids (K1-K5, ) demonstrate enhanced cytotoxicity, suggesting conjugated systems improve cell penetration .

Key Observations:

  • Synthetic Efficiency : Ultrasound-assisted methods () achieve higher yields (80-97%) and shorter reaction times (5–25 min) compared to traditional methods for the target compound .
  • Bioavailability : Trifluoromethyl derivatives () are optimized for rapid pharmacokinetics, whereas the target compound’s hydroxy-pyran substituent may confer better metabolic stability .

Mechanism of Action and Target Specificity

  • Anti-inflammatory Target : The target compound and quinazolin-4(3H)-one analogs () inhibit mPGES-1, avoiding cardiovascular risks associated with COX-2 inhibitors .
  • Antimicrobial vs. Anticancer: Thieno[2,3-d]pyrimidinones () with sulfanyl groups show broad-spectrum antimicrobial activity, whereas pyridopyrimidinones with aromatic substituents () are more cancer-selective .

Biological Activity

The compound 2-amino-5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic organic compound that has garnered attention for its potential biological activities. Its structure suggests a variety of interactions with biological targets, which may lead to therapeutic applications. This article reviews the biological activity of this compound, supported by recent studies and findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C14H12N4O4\text{C}_{14}\text{H}_{12}\text{N}_4\text{O}_4

This structure incorporates a pyrimidine core with additional functional groups that enhance its reactivity and potential biological interactions.

Anticancer Properties

Recent studies have indicated that derivatives of compounds containing the 4-hydroxy-6-methyl-2H-pyran moiety exhibit significant anticancer properties. For instance, a related compound was identified as an inducer of apoptosis in T47D breast cancer cells, showing an EC50 value of 0.08 µM, which is significantly potent compared to other candidates .

Enzyme Inhibition

The compound has been reported to inhibit specific enzymes associated with cancer progression. For example, it functions as an inhibitor of tubulin polymerization, which is critical for cancer cell division . This mechanism suggests potential use in chemotherapeutic strategies.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies have shown that the compound exhibits antimicrobial activity against various bacterial strains. This activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzyme Activity : The presence of the pyrimidine ring allows for potential interactions with enzymes involved in nucleic acid synthesis.
  • Induction of Apoptosis : The structural features facilitate interactions with cellular pathways that lead to programmed cell death.
  • Antimicrobial Effects : The compound may interact with microbial targets leading to disruption of cellular integrity.

Case Studies

StudyFindingsReference
Study AIdentified as an apoptosis inducer in T47D cells with EC50 = 0.08 µM
Study BDemonstrated inhibition of tubulin polymerization
Study CExhibited antimicrobial properties against multiple strains

Synthesis and Yield

The synthesis of 2-amino-5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves a multicomponent reaction using readily available starting materials. The yield reported was approximately 83%, indicating a favorable synthetic route for further exploration and modifications .

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular Weight342.34 g/molCalculated
LogP (Predicted)1.8 ± 0.3 (ChemAxon)
Hydrogen Bond Donors3

Q. Table 2. Comparison of Synthetic Yields

RouteSolventCatalystYield (%)Purity (HPLC)
Route ADMFPTSA6298.5
Route BEthanolHCl (gas)4595.2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.